molecular formula C11H11BrN2O B13206881 1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one

1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B13206881
M. Wt: 267.12 g/mol
InChI Key: UNLSVZLSVHNPHJ-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzyl chloride with 4-methylimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced imidazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation reactions can produce imidazole N-oxides.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: The compound may be used in studies to investigate its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

  • 1-[(4-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one
  • 1-[(3-Chlorophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one
  • 1-[(3-Methylphenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one

Comparison: Compared to similar compounds, 1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can enhance the compound’s ability to participate in halogen bonding and may affect its pharmacokinetic properties.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

3-[(3-bromophenyl)methyl]-5-methyl-1H-imidazol-2-one

InChI

InChI=1S/C11H11BrN2O/c1-8-6-14(11(15)13-8)7-9-3-2-4-10(12)5-9/h2-6H,7H2,1H3,(H,13,15)

InChI Key

UNLSVZLSVHNPHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N1)CC2=CC(=CC=C2)Br

Origin of Product

United States

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